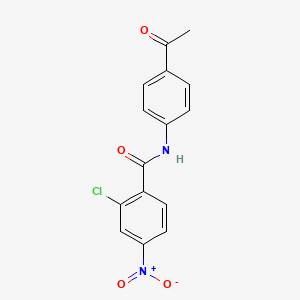

N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

Description

Contextualization within Nitrobenzamide and Acetylphenyl Derivatives

The chemical structure of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide places it at the intersection of two significant classes of organic compounds: nitrobenzamides and acetylphenyl derivatives. The nitrobenzamide portion, specifically the 2-chloro-4-nitrobenzoyl group, is an electron-deficient aromatic system. The nitro group is a versatile and valuable functional group in drug design, known to contribute to a wide array of therapeutic applications, including antimicrobial and anticancer treatments. mdpi.com Its presence can significantly influence the molecule's electronic properties and binding interactions with biological targets. mdpi.com For instance, certain nitrobenzamide derivatives have been investigated for their anticonvulsant and antiarrhythmic properties. The chlorine atom further modifies the electronic landscape of the phenyl ring, which can enhance the biological activity of the molecule. mdpi.com

On the other side of the amide linkage, the N-(4-acetylphenyl) group provides an acetylphenyl moiety. This part of the molecule can serve as a versatile precursor in the synthesis of more complex heterocyclic scaffolds with potential biological activities. For example, the related precursor N-(4-acetylphenyl)-2-chloroacetamide has been used to synthesize various heterocyclic compounds that have been evaluated for antibacterial and antioxidant activities. uea.ac.uk The acetyl group offers a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships.

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology Research

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical compounds. researchgate.net This structural motif is present in approximately 25% of all active pharmaceutical ingredients, highlighting its importance in drug discovery. researchgate.net Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. researchgate.net

The versatility of the benzamide scaffold stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors. researchgate.net This has led to the development of benzamide-containing drugs for a variety of therapeutic targets. For instance, benzamide derivatives have been successfully developed as glucokinase activators for the treatment of diabetes and as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. nih.govnih.gov The ability to readily modify the substituents on both the benzoyl and the N-phenyl rings allows for the fine-tuning of the pharmacological properties of these molecules.

| Benzamide Derivative Class | Reported Biological Activity | Therapeutic Target/Application | Reference |

|---|---|---|---|

| General Benzamides | Antimicrobial, Analgesic, Anti-inflammatory | Infectious Diseases, Pain, Inflammation | researchgate.net |

| Pyrazole Benzamides | Glucokinase Activation | Type 2 Diabetes Mellitus | nih.gov |

| Benzamidophenyl Derivatives | PARP-1 Inhibition | Cancer Therapy | nih.gov |

| Nitrobenzamides | Anticonvulsant, Antiarrhythmic | Seizures, Cardiac Arrhythmias |

Overview of Research Trajectories for N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide and Related Congeners

While direct studies on N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide are limited, research on its congeners provides a roadmap for potential investigational pathways. The synthesis of N-substituted benzamides is a well-established area of organic chemistry, often involving the reaction of a substituted benzoic acid or its acyl chloride with a corresponding aniline (B41778) derivative. mdpi.comchemicalbook.com

The biological evaluation of structurally related compounds offers insights into the potential applications of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity as α-glucosidase and α-amylase inhibitors. nih.gov This suggests that the 2-chloro-4-nitrobenzamide core of the title compound could be a valuable pharmacophore for metabolic disorders.

Furthermore, research into N-aryl-2-nitrobenzamides has explored their photochemical properties, with some derivatives undergoing rearrangement upon exposure to light to form azo-compounds. rsc.org This highlights a potential for applications in materials science or as photosensitive probes. The acetylphenyl moiety, as seen in the versatile precursor N-(4-acetylphenyl)-2-chloroacetamide, can be used to construct more complex heterocyclic systems with demonstrated antibacterial and antioxidant properties. uea.ac.uk

Future research on N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide could, therefore, be directed towards its synthesis and subsequent evaluation for a range of biological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory effects. The presence of multiple functional groups also opens up avenues for its use as a scaffold in the combinatorial synthesis of novel compound libraries for drug discovery.

| Compound Class/Congener | Area of Research | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic Agents | Inhibition of α-glucosidase and α-amylase. | nih.gov |

| N-aryl-2-nitrobenzamides | Photochemistry | Photo-rearrangement to form azo-compounds. | rsc.org |

| N-(4-acetylphenyl)-2-chloroacetamide | Synthetic Precursor | Used to synthesize heterocyclic scaffolds with antibacterial and antioxidant activity. | uea.ac.uk |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Organic Synthesis | Successful synthesis of a hybrid molecule with potential bio-functionality. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCRQSKRTNYSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

A retrosynthetic analysis of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide logically points to the disconnection of the central amide C-N bond. This is the most practical and common strategy for the synthesis of amides. This disconnection yields two primary precursor molecules: an electrophilic acylating agent derived from 2-chloro-4-nitrobenzoic acid and a nucleophilic aniline (B41778) derivative.

The two key synthons identified through this analysis are:

4-Aminoacetophenone : This molecule provides the aniline nitrogen and the acetylphenyl moiety.

2-Chloro-4-nitrobenzoyl chloride : This activated carboxylic acid derivative serves as the electrophilic partner in the amide bond formation. It is derived from its parent carboxylic acid, 2-chloro-4-nitrobenzoic acid.

This retrosynthetic strategy is advantageous as it utilizes readily accessible starting materials and relies on a robust and high-yielding amide bond formation reaction as the final key step.

Precursor Synthesis Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of its high-purity precursors.

The synthesis of 2-chloro-4-nitrobenzoyl chloride typically begins with the corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. This is most commonly achieved by treatment with a chlorinating agent.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂) : This reagent is widely used due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. tandfonline.com The reaction is often performed by refluxing the carboxylic acid in an excess of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov

Oxalyl chloride ((COCl)₂) : This is another effective reagent that operates under milder conditions than thionyl chloride. Its byproducts (CO, CO₂, and HCl) are also gases.

Phosphorus pentachloride (PCl₅) : While effective, the solid byproduct (POCl₃) can sometimes complicate the purification process compared to thionyl chloride. tandfonline.com

The parent compound, 2-chloro-4-nitrobenzoic acid, can be synthesized from 2-chloro-4-nitrotoluene (B140621) through oxidation of the methyl group.

4-Aminoacetophenone is a critical precursor that can be prepared through several established routes. One of the most direct methods is the reduction of 4-nitroacetophenone. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method. In this process, 4-nitroacetophenone is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. chemicalbook.com

Alternative synthesis strategies have also been developed. One innovative route involves a Smiles rearrangement. google.com This multi-step process begins with p-hydroxyacetophenone, which undergoes a Williamson ether synthesis with a 2-halo-2-methyl propanamide. The resulting ether then undergoes an intramolecular aromatic nucleophilic substitution (Smiles rearrangement) to form an N-(4-acetylphenyl) amide intermediate, which is subsequently hydrolyzed to yield 4-aminoacetophenone. google.com This method provides an alternative for producing the precursor when starting materials for the nitration-reduction route are less desirable. google.com

Amide Bond Formation Reactions

The final and pivotal step in the synthesis is the formation of the amide bond between the two key precursors.

The most direct method for synthesizing N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide is the condensation reaction between 4-aminoacetophenone and 2-chloro-4-nitrobenzoyl chloride. This reaction, often referred to as a Schotten-Baumann reaction, involves the acylation of the primary amine with the acyl chloride. mdpi.com

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net A base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. Common bases for this purpose include tertiary amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), or an aqueous base like sodium carbonate. mdpi.comresearchgate.net The reaction is generally rapid and proceeds to completion at room temperature. mdpi.com

An alternative to using the highly reactive acyl chloride is to form the amide bond directly from the carboxylic acid (2-chloro-4-nitrobenzoic acid) and 4-aminoacetophenone using a coupling reagent. This approach is prevalent in peptide synthesis and is known for its mild conditions and high yields, which minimize side reactions. researchgate.netuni-kiel.de

The process involves activating the carboxylic acid in situ to form an active ester or other reactive intermediate, which is then readily attacked by the amine. A wide variety of coupling reagents are available, which can be broadly categorized.

Table 1: Common Classes of Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often used to suppress racemization and improve efficiency. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Activates the carboxylic acid by forming an acyloxyphosphonium salt, which is a potent acylating agent. These reagents are known for their high reactivity. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU | Forms an active OBt or OAt ester in situ, which reacts with the amine. HATU is particularly efficient due to the catalytic effect of the pyridine (B92270) nitrogen in the HOAt leaving group. |

| Organophosphorus Reagents | T3P® (Propylphosphonic anhydride) | Acts as a powerful dehydrating agent to promote the direct condensation of the carboxylic acid and amine. organic-chemistry.org |

The choice of coupling reagent, solvent, and base can be optimized to maximize the yield and purity of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide. Solvents are typically polar aprotic, such as DMF or DCM. chemicalbook.com A non-nucleophilic base like DIPEA is often added to facilitate the reaction. These methods provide a versatile toolkit for chemists to perform the amide bond formation under various conditions, accommodating a wide range of functional groups.

Derivatization Strategies of the N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide Core

The molecular architecture of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide offers multiple avenues for chemical modification, allowing for the generation of a library of analogues with potentially diverse properties. These derivatization strategies can be systematically explored by targeting the key functional groups within the molecule.

The acetyl group on the phenyl ring is a versatile handle for a variety of chemical transformations. The carbonyl functionality can undergo reactions typical of ketones, providing a route to a wide array of derivatives.

One common modification is the reduction of the acetyl group to a secondary alcohol, which can be achieved using various reducing agents. Subsequent reactions of the alcohol, such as esterification or etherification, can introduce further diversity. Alternatively, the acetyl group can be a precursor for the formation of carbon-carbon bonds through reactions like the Wittig reaction to yield alkenes, or aldol (B89426) condensations to introduce larger carbon frameworks.

Another strategy involves the oxidation of the acetyl group, for instance, through the haloform reaction to yield a carboxylic acid. This carboxylic acid derivative can then be converted into esters, amides, or other acid derivatives. The methyl group of the acetyl moiety can also be functionalized, for example, through alpha-halogenation, providing a reactive site for nucleophilic substitution.

Table 1: Potential Derivatization Reactions at the Acetylphenyl Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH4), Methanol | Secondary alcohol |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone |

| Haloform Reaction | Iodine, Sodium hydroxide | Carboxylic acid |

However, nucleophilic aromatic substitution (SNAr) is a more plausible pathway for modification of this ring, particularly at the position of the chloro substituent, which is activated by the electron-withdrawing nitro group.

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic and steric properties of the molecule.

The most common transformation is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing metals in acidic media (e.g., tin or iron in hydrochloric acid). The resulting aniline derivative can then undergo a plethora of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., halides, cyano, hydroxyl), or acylation and sulfonation at the amino group.

Partial reduction of the nitro group can also be achieved, leading to nitroso or hydroxylamine (B1172632) derivatives under specific reaction conditions.

Table 2: Common Transformations of the Nitro Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Complete Reduction | H2, Pd/C or Sn/HCl | Amine |

| Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuX (X = Cl, Br, CN) | Halide, Nitrile |

| Acylation of Amine | Acyl chloride, Pyridine | Amide |

The chloro group on the nitro-activated benzamide (B126) ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group in the para position significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

A wide range of nucleophiles can be employed to displace the chloro substituent. For example, reaction with alkoxides or phenoxides can yield ether derivatives. Amines can be used to introduce substituted amino groups, and thiols can lead to the formation of thioethers. These reactions typically require heating and are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 3: Nucleophilic Aromatic Substitution Reactions of the Chloro Substituent

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy derivative |

| Phenoxide | Sodium phenoxide (NaOPh) | Phenoxy derivative |

| Amine | Piperidine | Piperidinyl derivative |

Green Chemistry Approaches in N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide Synthesis

The traditional synthesis of benzamides often involves the use of stoichiometric amounts of coupling reagents, which can generate significant waste. Modern synthetic chemistry emphasizes the use of greener methodologies that are more atom-economical, energy-efficient, and environmentally benign.

One such approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate the rate of the amidation reaction between 2-chloro-4-nitrobenzoic acid and 4-aminoacetophenone, often leading to higher yields in shorter reaction times and with reduced solvent usage compared to conventional heating.

Solvent-free or solid-state synthesis is another green chemistry principle that can be applied. The direct reaction of the carboxylic acid and the amine in the absence of a solvent, sometimes with gentle heating or grinding, can minimize the use of volatile organic compounds.

The development of catalytic amidation reactions offers a highly atom-economical alternative to traditional methods. While direct thermal condensation of carboxylic acids and amines requires high temperatures, various catalysts can facilitate this transformation under milder conditions. Boronic acid catalysts, for example, have been shown to be effective for the direct amidation of carboxylic acids and amines, with water being the only byproduct. Zirconium-based catalysts have also been explored for this purpose. These catalytic methods avoid the use of stoichiometric activating agents and the associated waste streams.

Table 4: Green Chemistry Approaches to Benzamide Synthesis

| Green Chemistry Approach | Key Features | Potential Application to Target Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, reduced solvent use. | Acceleration of the reaction between 2-chloro-4-nitrobenzoic acid and 4-aminoacetophenone. |

| Solvent-Free Synthesis | Avoids use of volatile organic compounds, simplified work-up. | Direct reaction of the starting materials under neat conditions. |

Iii. Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, which are characteristic of specific chemical moieties.

An IR spectrum of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide would be expected to display a series of absorption bands corresponding to its constituent functional groups. The data, were it available, would be presented in a tabular format detailing the wavenumber, intensity, and corresponding vibrational mode. Key expected signatures would include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching: Two distinct carbonyl stretching bands would be anticipated. One for the amide carbonyl (Amide I band), typically found between 1650-1680 cm⁻¹, and another for the ketone carbonyl of the acetyl group, usually appearing at a slightly higher frequency, around 1680-1700 cm⁻¹.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group would be expected to produce strong absorptions around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine bond would likely exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings would also be present.

Interactive Data Table: Infrared (IR) Spectroscopic Data (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, a Raman spectrum would be especially useful for characterizing the vibrations of the aromatic backbone and the symmetric nitro group stretch. The data would be presented in a similar tabular format to the IR data.

Interactive Data Table: Raman Spectroscopy Data (Hypothetical)

| Raman Shift (cm⁻¹) | Intensity | Functional Group Assignment |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, distinct signals would be expected for the amide proton, the aromatic protons on both phenyl rings, and the methyl protons of the acetyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be crucial for assigning each proton to its specific location in the molecule.

Interactive Data Table: ¹H NMR Spectroscopic Data (Hypothetical)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment. Signals for the two carbonyl carbons (amide and ketone), the aromatic carbons (some of which would be quaternary), and the methyl carbon would be expected at characteristic chemical shifts.

Interactive Data Table: ¹³C NMR Spectroscopic Data (Hypothetical)

| Chemical Shift (δ, ppm) | Assignment |

|---|

To definitively establish the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would reveal which protons are coupled to each other, confirming the arrangement of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the connectivity of the two substituted phenyl rings through the amide linkage.

Without the foundational 1D and 2D NMR data, a detailed analysis of the molecular structure and connectivity of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide cannot be performed.

The successful execution of the requested advanced spectroscopic and structural characterization is entirely contingent on the availability of experimental data. As no such data for N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide has been found in the public domain, the detailed analysis as outlined above cannot be completed at this time. Further research and publication of the synthesis and characterization of this compound are required before a comprehensive spectroscopic profile can be compiled.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This technique would be essential to confirm the elemental composition of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide.

A hypothetical HRMS analysis would involve determining the experimental monoisotopic mass of the molecular ion ([M]+, [M+H]+, or [M+Na]+) and comparing it to the calculated theoretical mass based on its chemical formula, C15H11ClN2O4. The expected theoretical monoisotopic mass is approximately 318.0407 g/mol . A successful HRMS analysis would show a mass measurement with a very small error, typically in the parts-per-million (ppm) range, which would unequivocally confirm the molecular formula. However, no published experimental HRMS data for this specific compound could be located.

X-ray Crystallography for Solid-State Molecular Structure Determination

Such an analysis would yield a crystallographic information file (CIF), containing atomic coordinates and other parameters. From this data, one could generate detailed tables of crystal data and structure refinement parameters. Due to the lack of available crystallographic studies, no such data can be presented.

The study of crystal packing reveals how individual molecules of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide would arrange themselves in a crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

It would be anticipated that the amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen, nitro group oxygens, and the acetyl oxygen could act as hydrogen bond acceptors, leading to the formation of distinct supramolecular architectures like chains, sheets, or more complex networks. The presence of the chlorine atom might also lead to C-H···Cl or Cl···Cl interactions, further influencing the crystal packing. Without experimental data, any description of these interactions remains speculative.

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C-C-Cl | 119.8 |

| N-O (nitro) | 1.220 | O-N-O | 124.5 |

| C=O (amide) | 1.235 | C-N-H | 121.0 |

| C-N (amide) | 1.350 | C-C=O (acetyl) | 120.5 |

| C=O (acetyl) | 1.215 | N-C-C (amide) | 115.0 |

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity. For N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, the electron-withdrawing nitro and chloro groups, along with the acetyl group, would influence the energies of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.54 |

| HOMO-LUMO Gap | 4.31 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map is generated by plotting the electrostatic potential on the molecule's electron density surface. For N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amide N-H, suggesting sites for nucleophilic attack.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties. Vibrational frequency calculations, based on the second derivatives of the energy with respect to atomic displacements, can simulate the infrared (IR) spectrum. This helps in the assignment of experimental vibrational bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding of each nucleus. These theoretical predictions are invaluable for interpreting and confirming experimental spectroscopic data.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3450 |

| C=O (amide) | Stretching | 1680 |

| C=O (acetyl) | Stretching | 1695 |

| NO₂ | Asymmetric Stretch | 1550 |

| NO₂ | Symmetric Stretch | 1345 |

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 165.2 |

| C=O (acetyl) | 197.8 |

| C-Cl | 132.5 |

| C-NO₂ | 148.0 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment.

Conformational Landscape Exploration in Solution

While quantum chemical calculations provide information on a molecule's static, minimum-energy state, MD simulations can explore its conformational landscape in a solvent, mimicking physiological conditions. By simulating the motion of the molecule and surrounding solvent molecules over a period of time, MD can reveal the different conformations that N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide can adopt in solution. This is particularly important for understanding its behavior in a biological context, as different conformations can have different biological activities. The simulations would likely reveal rotations around the amide bond and the single bonds connecting the phenyl rings, highlighting the molecule's flexibility.

Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecules over time. By simulating the atomic motions of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, researchers can gain insights into its conformational flexibility, structural stability, and interactions with its environment.

Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the course of an MD simulation can reveal its structural stability. A stable RMSD value suggests that the molecule maintains a consistent conformation, while significant fluctuations may indicate flexibility or conformational changes. Similarly, the root-mean-square fluctuation (RMSF) of individual atoms or residues can identify regions of higher or lower flexibility within the molecule.

Molecular Docking Studies of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, might interact with a biological target, typically a protein.

Ligand-Protein Binding Site Interactions

The binding of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide to a protein's active site is governed by a variety of non-covalent interactions. These interactions are crucial for the stability of the ligand-protein complex and for the ligand's biological activity. Key interactions include:

Hydrogen Bonding: The amide group and the nitro group of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. These groups can form hydrogen bonds with amino acid residues in the protein's binding site, such as serine, threonine, and tyrosine.

Hydrophobic Interactions: The phenyl rings in the molecule are hydrophobic and can interact with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket. These interactions are driven by the hydrophobic effect and contribute significantly to the binding affinity.

Pi-Pi Stacking: The aromatic rings of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide can engage in pi-pi stacking interactions with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the benzamide (B126) ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.

A hypothetical representation of these interactions is detailed in the table below.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amide N-H (donor) | Aspartic Acid, Glutamic Acid |

| Amide C=O (acceptor) | Serine, Threonine, Asparagine, Glutamine | |

| Nitro group (acceptor) | Lysine, Arginine | |

| Hydrophobic Interactions | Acetylphenyl ring | Leucine, Isoleucine, Valine, Alanine |

| Chloronitrophenyl ring | Phenylalanine, Tryptophan | |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Binding Affinity Prediction Methodologies

Predicting the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a key goal of molecular docking. Various scoring functions are employed to estimate the binding free energy of the ligand-protein complex. These scoring functions can be broadly categorized into:

Force-Field-Based Scoring Functions: These methods use classical mechanics force fields to calculate the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical Scoring Functions: These functions are derived from experimental binding data and use a set of weighted energy terms to predict binding affinity.

Knowledge-Based Scoring Functions: These scoring functions are based on statistical potentials derived from databases of known protein-ligand complexes.

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to further refine the binding free energy predictions obtained from docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure of each compound. For N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide and its analogs, these descriptors can be classified into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include properties like molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

A selection of commonly used molecular descriptors is presented in the following table.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Molecular size and basic chemical properties |

| Topological (2D) | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Molecular shape and size in 3D space |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Statistical Models for Correlating Structure with Observed Biological Activity (In Vitro)

Once the molecular descriptors are calculated, statistical methods are used to build a QSAR model that correlates these descriptors with the observed in vitro biological activity of a series of compounds. Common statistical models include:

Multiple Linear Regression (MLR): This is a linear regression method that establishes a relationship between a dependent variable (biological activity) and multiple independent variables (molecular descriptors). ijpsr.com

Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. archivepp.com

Machine Learning Methods: More advanced non-linear methods such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly being used to develop more accurate and robust QSAR models. archivepp.comnih.gov

The predictive power of a QSAR model is evaluated using various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). biolscigroup.us A robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds, thereby guiding the design and synthesis of more potent analogs of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – Computational Models Only)

Computational, or in silico, studies are essential in modern drug discovery for providing early predictions of a compound's pharmacokinetic and toxicological profile. These predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) help to identify candidates with favorable drug-like properties and potential liabilities before extensive experimental testing. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available in silico ADMET data specifically for the compound N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide.

While research has been conducted on various derivatives of 2-chloro-4-nitrobenzamide, the specific ADMET profile of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide has not been detailed in the reviewed literature. Studies on analogous compounds can sometimes offer insights, but direct extrapolation of ADMET parameters is not scientifically rigorous. Therefore, without specific computational studies on the target molecule, a detailed analysis of its predicted absorption, distribution, metabolism, excretion, and toxicity cannot be provided at this time.

For a thorough evaluation, this compound would need to be subjected to a battery of in silico tests using various predictive software and models. Such an analysis would typically involve the generation of data pertaining to the following parameters:

Table 4.5.1: Commonly Predicted In Silico ADMET Parameters

| ADMET Category | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies potential for drug efflux, affecting bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent of binding to plasma proteins, which affects drug availability. | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6). |

| Excretion | Total Clearance | Predicts the body's efficiency in eliminating the drug. |

| Toxicity | Ames Mutagenicity | Assesses the potential for the compound to induce genetic mutations. |

| hERG Inhibition | Predicts the risk of cardiac toxicity. | |

| Hepatotoxicity | Estimates the potential for drug-induced liver injury. | |

| Oral Rat LD50 | Predicts the median lethal dose in rats upon oral administration. |

The generation of such a data table for N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide would require dedicated computational analysis using established platforms like those mentioned in general reviews of toxicity prediction software. europa.eueuropa.euepa.gov These tools utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a chemical from its molecular structure. europa.eu

In the absence of specific studies, any discussion on the ADMET properties of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide would be purely speculative and fall outside the required scope of this article.

V. Molecular Interaction Studies and Mechanistic Biological Research in Vitro

Enzyme Inhibition Mechanism Studies

No published studies were identified that specifically investigate the inhibitory effects of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide on the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

There is no specific research detailing the in vitro inhibition of the alpha-glucosidase enzyme by N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide. While studies exist for other 2-chloro-4-nitrobenzamide derivatives, data for the compound with the 4-acetylphenyl substituent is not available. nih.govnih.gov

Investigations into the potential inhibitory activity of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide against soluble epoxide hydrolase (sEH) have not been reported in the accessible scientific literature.

There are no available in vitro studies examining the inhibitory effect of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide on the BRAF (V600E) protein kinase.

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro)

No data is available concerning the in vitro ligand-target binding kinetics or thermodynamic properties of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide with any biological target.

Cellular Pathway Modulation Research (In Vitro)

Research on the in vitro modulation of any cellular pathways by N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide has not been documented in the public domain. While a related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been synthesized and evaluated for some biological activities, this information is outside the scope of the specified chemical entity. uea.ac.ukresearchgate.net

Cell Viability and Growth Inhibition Studies in Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

No data available.

Investigation of Apoptotic Mechanisms (In Vitro)

No data available.

Structure-Activity Relationship (SAR) Derivation at the Molecular Level

No data available.

No data available.

No data available.

Vi. Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide Analogues

The synthesis of novel analogues of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide represents a primary area for future investigation. The general synthesis of similar benzamide (B126) derivatives often involves the reaction of a substituted benzoic acid with an appropriate aniline (B41778). For instance, the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide can be achieved from 4-nitroaniline (B120555) and 2-chlorobenzoic acid. chemicalbook.com Similarly, related compounds have been synthesized by reacting a substituted benzoyl chloride with an amine in a suitable solvent. mdpi.com

Building on these established synthetic strategies, a variety of analogues of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide could be systematically prepared to explore structure-activity relationships (SAR). Modifications could be made at several positions:

The N-phenyl Ring: The acetyl group could be replaced with other substituents, such as different alkyl or aryl ketones, esters, amides, or sulfonamides, to probe the effect of electronic and steric properties on biological activity.

The Amide Linker: While less common, modifications to the amide bond itself, such as N-alkylation or replacement with a bioisostere, could also be explored.

A systematic approach to the synthesis of a library of such analogues would be invaluable for identifying compounds with enhanced potency, selectivity, or improved physicochemical properties.

Exploration of Additional Biological Targets and Mechanisms (In Vitro)

Given the diverse biological activities reported for various benzamide derivatives, a key research direction would be the broad screening of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide and its newly synthesized analogues against a panel of biological targets. Structurally related compounds have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. nih.govnih.gov Other substituted benzamides have been investigated for their antimicrobial properties. nih.gov

Future in vitro studies could therefore focus on:

Enzyme Inhibition Assays: Screening against a wide range of enzymes, including kinases, proteases, and metabolic enzymes, could uncover novel biological activities.

Receptor Binding Assays: Investigating the binding affinity of these compounds to various G-protein coupled receptors (GPCRs) or nuclear receptors could identify new therapeutic applications.

Antiproliferative Assays: Evaluating the cytotoxic effects of these compounds against a panel of cancer cell lines could reveal potential as anticancer agents.

Antimicrobial Assays: Testing against a spectrum of pathogenic bacteria and fungi would be a valuable line of inquiry.

Elucidating the mechanism of action for any observed biological activity would be a critical next step, involving techniques such as Western blotting, quantitative PCR, and cell-based reporter assays.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling can play a pivotal role in guiding the design and optimization of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations have been successfully applied to similar classes of compounds to predict their biological activity and understand their interactions with target proteins. researchgate.net

Future computational work could involve:

QSAR Modeling: Developing robust QSAR models based on a synthesized library of analogues and their experimentally determined biological activities. These models could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking: If a specific biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide and its analogues within the active site of the target. This can provide valuable insights for designing more potent inhibitors. For example, docking simulations of related 2-chloro-4-nitrobenzamide derivatives have revealed key hydrogen bonding and hydrophobic interactions with their target enzymes. nih.govresearchgate.net

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding stability and the role of specific interactions.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Applications in Chemical Probes and Biological Tool Development

Compounds with well-defined biological activities can be valuable as chemical probes to study biological processes. Should N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide or one of its analogues be found to be a potent and selective inhibitor of a particular protein, it could be developed into a chemical tool.

This could involve:

Fluorescent Labeling: Attaching a fluorescent tag to the molecule to allow for visualization of its subcellular localization and interaction with its target protein.

Biotinylation: Conjugating the compound with biotin (B1667282) to facilitate pull-down assays for identifying its binding partners.

Affinity Chromatography: Immobilizing the compound on a solid support to create an affinity matrix for purifying its target protein from complex biological samples.

The development of such chemical probes would not only advance our understanding of the specific biological pathway being targeted but also provide valuable tools for the broader research community.

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of drug discovery and chemical biology research provides ample opportunities for collaborative and interdisciplinary projects centered around N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide. Such collaborations could bring together expertise from various fields:

Organic Chemistry and Medicinal Chemistry: For the design and synthesis of novel analogues.

Biochemistry and Pharmacology: For conducting in vitro biological assays and elucidating mechanisms of action.

Computational Chemistry: For molecular modeling, QSAR studies, and virtual screening.

Structural Biology: For determining the crystal structure of the compound bound to its target protein, providing a detailed understanding of the binding interactions.

Cell Biology: For studying the effects of the compound in cellular models of disease.

By fostering such interdisciplinary collaborations, the full potential of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide and its derivatives as therapeutic agents or research tools can be more effectively explored.

Q & A

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide?

The compound can be synthesized via a two-step approach:

Amide bond formation : React 2-chloro-4-nitrobenzoyl chloride with 4-aminoacetophenone in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Yield optimization requires strict temperature control to minimize hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm), acetyl group (δ 2.6 ppm, singlet), and amide NH (δ 10–11 ppm, broad).

- ¹³C NMR : Confirm carbonyl signals (amide C=O at ~165 ppm, acetyl C=O at ~200 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 357.1 (calculated for C₁₅H₁₁ClN₂O₄).

- IR : Bands at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Data Validation : Cross-reference with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What are the dominant chemical reactions involving this compound?

Key reactivity stems from its functional groups:

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ converts NO₂ to NH₂, yielding N-(4-acetylphenyl)-2-chloro-4-aminobenzamide .

- Chlorine Substitution : SNAr reactions with nucleophiles (e.g., amines, alkoxides) at the 2-chloro position under reflux in polar aprotic solvents (DMF, DMSO) .

- Acetyl Group Reactions : Condensation with hydrazines to form hydrazones for biological activity studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Properties Calculated :

Challenges : Discrepancies in nitro group charge distribution may arise due to exact exchange approximations in DFT; consider post-Hartree-Fock methods for critical cases .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Case Example : Disagreement between XRD bond lengths and DFT-optimized geometry. Steps :

Re-examine Experimental Conditions : Check for crystal packing effects (e.g., SHELXL refinement parameters) .

Theoretical Adjustments : Include solvent effects (PCM model) or dispersion corrections (DFT-D3) in calculations .

Cross-Validation : Use complementary techniques (e.g., IR temperature-dependent studies to assess hydrogen bonding) .

Documentation : Report both experimental and computational uncertainties transparently .

Q. What strategies optimize solubility for in vitro biological assays?

Approaches :

- Co-solvents : Use DMSO (<1% v/v) for stock solutions; dilute in PBS with Tween-20 (0.1%) to prevent aggregation .

- Derivatization : Synthesize phosphate prodrugs (e.g., replace acetyl with phosphonate) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .

Validation : Measure solubility via HPLC-UV (λ = 254 nm) and confirm stability over 24 hours .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Framework :

Core Modifications : Synthesize analogs with:

- Varying substituents (e.g., Br instead of Cl at position 2).

- Alternative acetyl group replacements (e.g., trifluoromethyl) .

Biological Testing :

- Enzyme inhibition assays (IC₅₀ determination).

- Cytotoxicity profiling (MTT assay on HEK-293 and cancer cell lines) .

Data Analysis : Use multivariate regression to correlate logP, molar refractivity, and bioactivity .

Q. Tables for Key Data

Q. Table 1. Synthetic Conditions for Analog Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | 2-Cl-4-NO₂-benzoyl chloride, Et₃N, DCM, 0°C | 72–85 | |

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 90 |

Q. Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)

| Position | Experimental (¹³C) | B3LYP/6-311++G(d,p) | Error |

|---|---|---|---|

| C=O (amide) | 165.2 | 163.8 | −1.4 |

| C=O (acetyl) | 198.5 | 201.1 | +2.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.